molecular formula C8H4FNO B581179 3-Fluoro-5-formylbenzonitrile CAS No. 1003708-42-6

3-Fluoro-5-formylbenzonitrile

Cat. No.: B581179
CAS No.: 1003708-42-6
M. Wt: 149.124
InChI Key: MJDZWYNXMPFSJE-UHFFFAOYSA-N
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Description

3-Fluoro-5-formylbenzonitrile is an organic compound with the molecular formula C8H4FNO. It is characterized by the presence of a fluorine atom, a formyl group, and a nitrile group attached to a benzene ring. This compound is used as a building block in organic synthesis and has applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-5-formylbenzonitrile involves the reaction of 3-bromo-5-fluorobenzonitrile with isopropylmagnesium chloride (iPrMgCl) in dry tetrahydrofuran (THF) at 0°C. The mixture is then treated with dry dimethylformamide (DMF) and stirred for several hours. The product is isolated by extraction and purification .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-formylbenzonitrile and its derivatives involves interactions with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can lead to the formation of biologically active compounds that modulate specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-formylbenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

3-fluoro-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDZWYNXMPFSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660590
Record name 3-Fluoro-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-42-6
Record name 3-Fluoro-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-formylbenzonitrile
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